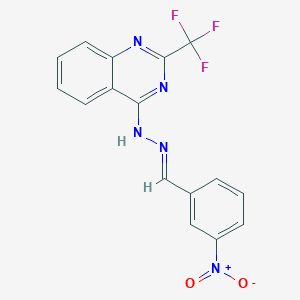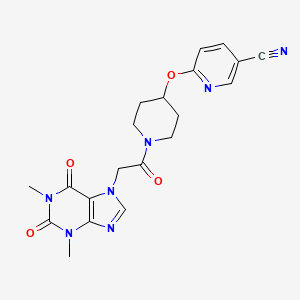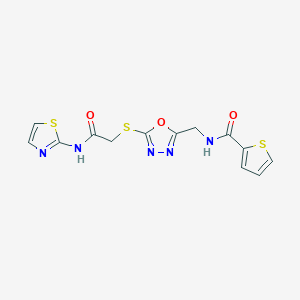
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C18H17FN2O3 and its molecular weight is 328.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolysis in Aqueous Systems
- Photodegradation Study: The aryloxyphenoxy propionic herbicide cyhalofop-butyl, a related compound, undergoes rapid degradation under UV irradiation in water. This highlights its photostability and the potential for environmental degradation processes (Pinna & Pusino, 2011).
Antibacterial Activities
- Antibacterial Applications: Derivatives of the compound have shown potential in antibacterial activities. This suggests a possible application in developing new antibacterial agents (El‐Ziaty & Shiba, 2007).
Photophysical Studies
- Fluorescence Properties: Studies on related diarylethenes have explored their absorption and fluorescence properties, indicating potential uses in materials science, especially in developing photophysical materials (Singh & Kanvah, 2001).
Pharma Market Insights
- Serotonin Receptor Antagonists: Related compounds are known as serotonin 5HT2A receptor antagonists, used in treating various psychological disorders, suggesting potential pharmaceutical applications (Habernickel, 2002).
Androgen Receptor Modulation
- Hormonal Male Contraception: Derivatives like (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide have been studied for their potential in hormonal male contraception (Jones et al., 2009).
Fungicide Development
- Isomer Studies: Investigation of isomers such as flumorph, a related compound, shows potential in fungicide development (Chai & Liu, 2011).
Herbicidal Activity
- Herbicide Synthesis: N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a similar compound, has been synthesized and found effective as a herbicide, suggesting potential agricultural uses (Liu et al., 2008).
Quantum Chemical Studies
- Anti-Prostatic Carcinoma Drug: Quantum chemical studies of bicalutamide, a similar compound, show potential in treating prostate cancer, indicating pharmaceutical applications (Otuokere & Amaku, 2015).
Anti-Cancer Activity
- Anti-Breast Cancer Agents: Novel quinoline derivatives related to the compound have shown significant activity against breast cancer cells, suggesting potential in cancer treatment (Ghorab & Alsaid, 2015).
Mechanofluorochromic Properties
- Optical Properties: The study of 3-aryl-2-cyano acrylamide derivatives, including similar compounds, reveals unique optical properties useful in material sciences (Song et al., 2015).
Anticancer Agents Synthesis
- Synthesis of Anticancer Compounds: The synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, similar in structure, indicates potential in developing anticancer agents (Yamali et al., 2017).
Electrochemical Oxidation Studies
- Photoluminescent Material Development: Electrochemical oxidation studies of 2-amino-3-cyano-4-phenylthiophene, a related compound, propose a new class of photoluminescent materials (Ekinci et al., 2000).
Blue Phosphorescence Studies
- Cyclometalated Iridium Complexes: Research on cyclometalated iridium complexes with cyano and isocyanide ligands, related to the compound, exhibit strong blue photoluminescence, suggesting applications in lighting and display technologies (Dedeian et al., 2007).
Eigenschaften
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-23-16-8-3-12(17(10-16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-8,10,13H,9H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSNCSQEIGBRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2380393.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2380395.png)


![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2380403.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)
